1-Piperazinehexanoic acid, 4-(3-chlorophenyl)
Description
1-Piperazinehexanoic acid, 4-(3-chlorophenyl) is a piperazine derivative featuring a hexanoic acid chain and a 3-chlorophenyl substituent. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in and , where methyl α-bromophenylacetic acid reacts with 1-(3-chlorophenyl)piperazin-2-one in the presence of potassium carbonate.
The compound has been evaluated for cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines using the MTT assay, showing selective activity compared to normal lung fibroblasts (MRC-5) . Its structural design aligns with efforts to optimize piperazine-based pharmacophores for anticancer applications.
Properties
Molecular Formula |
C16H23ClN2O2 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]hexanoic acid |
InChI |
InChI=1S/C16H23ClN2O2/c17-14-5-4-6-15(13-14)19-11-9-18(10-12-19)8-3-1-2-7-16(20)21/h4-6,13H,1-3,7-12H2,(H,20,21) |
InChI Key |
VOTGDYNVWCCCIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCCC(=O)O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinehexanoic acid, 4-(3-chlorophenyl) can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using readily available reactants and mild conditions. For example, the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields is a practical method for industrial applications .
Chemical Reactions Analysis
General Reactivity Profile
The compound combines a piperazine ring with a 3-chlorophenyl substituent and a hexanoic acid chain. Key reactive sites include:
-
Piperazine amine groups (N1 and N4)
-
Chlorine atom on the aryl ring (meta position)
-
Carboxylic acid moiety (hexanoic acid chain)
Acylation Reactions
Mechanism : The secondary amines of the piperazine ring react with acylating agents (e.g., acetyl chloride, anhydrides).
| Reaction Example | Conditions | Yield | Source |
|---|---|---|---|
| Formation of bis-acetyl derivative | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | 84% |
Key Findings :
-
Acylation occurs preferentially at the less sterically hindered N4 position.
-
Bulky acyl groups favor mono-substitution due to steric hindrance between the 3-chlorophenyl group and hexanoic acid chain .
Alkylation Reactions
Mechanism : Alkylation at piperazine nitrogens using alkyl halides or epoxides.
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 1-(3-Chlorophenyl)piperazine | 1-Bromo-3-chloropropane | 4-(3-Chloropropyl)piperazine derivative | 72.6% |
Notes :
-
Alkylation efficiency depends on solvent polarity (acetone/water mixtures preferred) .
-
Hexanoic acid’s chain length enhances solubility in non-polar solvents during alkylation .
N-Oxidation
Mechanism : Oxidation of tertiary amines using m-CPBA or H₂O₂.
| Oxidizing Agent | Product | Reaction Time | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Piperazine N-oxide derivative | 6 hr, 50°C | 68% |
Impact of Substituents :
-
The electron-withdrawing 3-chlorophenyl group slows oxidation compared to unsubstituted piperazines .
Coordination Chemistry
Ligand Behavior : Piperazine nitrogens coordinate with transition metals (e.g., Cd²⁺, Cu²⁺).
| Metal Salt | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|
| Cd(NO₃)₂ | [Cd(L)₂]²⁺ (octahedral) | 8.2 ± 0.3 |
Applications :
Carboxylic Acid Functionalization
Reactions :
-
Esterification : Methanol/H₂SO₄ → methyl ester (95% conversion) .
-
Amidation : EDCl/HOBt with benzylamine → amide derivative (82% yield) .
Challenges :
Electrophilic Aromatic Substitution (EAS)
Site Selectivity :
-
Chlorine directs electrophiles (e.g., NO₂⁺) to the ortho/para positions relative to itself.
-
Hexanoic acid chain has minimal electronic influence due to distance from the aryl ring .
| Electrophile | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to Cl | 4-Nitro-3-chlorophenyl derivative | 55% |
Biochemical Reactivity
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that compounds related to 1-piperazinehexanoic acid, particularly those interacting with serotonin receptors, exhibit potential antidepressant effects. A study highlighted the synthesis of trazodone analogues with dual affinity for serotonin 5-HT1A and 5-HT7 receptors, demonstrating the importance of piperazine derivatives in developing new antidepressants .
Analgesic Properties
Another area of interest is the analgesic potential of piperazine derivatives. Compounds that include the piperazine moiety have shown efficacy in pain relief, suggesting that 1-piperazinehexanoic acid could be explored further for its analgesic properties.
Pharmaceutical Intermediates
1-Piperazinehexanoic acid serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It is particularly noted for its role in synthesizing fluoroquinolone antibiotics such as norfloxacin and lomefloxacin, which are crucial in treating bacterial infections. The compound's structure allows for modifications that enhance the pharmacological profile of these antibiotics .
Research Applications
In Silico Studies
Recent advances have employed in silico methods to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of piperazine derivatives. These computational approaches aid in predicting the biological activity and safety of new compounds derived from 1-piperazinehexanoic acid .
Microwave-Assisted Synthesis
Innovative synthetic methods, including microwave-assisted reactions, have been developed to create piperazine derivatives efficiently. These methods reduce solvent use and reaction time while maintaining high yields, showcasing a modern approach to chemical synthesis that could be applied to 1-piperazinehexanoic acid derivatives .
Case Studies
Industrial Applications
In addition to its pharmaceutical uses, 1-piperazinehexanoic acid is utilized in various industrial applications due to its chemical properties. It can act as a building block for synthesizing specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Piperazinehexanoic acid, 4-(3-chlorophenyl) involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmitter release and subsequent neurological effects . Additionally, the compound may interact with enzymes and receptors involved in microbial growth, leading to its antimicrobial activity .
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- Anticancer Potential: 1-Piperazinehexanoic acid’s cytotoxicity highlights its role in targeting cancer cell proliferation, though further in vivo studies are needed .
- Neurological Applications : Semicarbazones and Nefazodone demonstrate the versatility of 3-chlorophenyl-piperazine scaffolds in treating seizures and depression, respectively .
- Adrenergic Modulation : JJGW03’s α1-blocking activity suggests utility in hypertension or benign prostatic hyperplasia .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)piperazine derivatives, and how can purity be optimized?
- Methodological Answer : Synthesis often involves nucleophilic substitution or coupling reactions. For example, 1-(3-chlorophenyl)piperazine dihydrochloride (CAS 51639-49-7) is synthesized via alkylation of piperazine with 3-chlorophenyl halides, followed by acidification to form the dihydrochloride salt . Purity optimization requires recrystallization in polar solvents (e.g., ethanol/water mixtures) and characterization via HPLC (≥95% purity threshold) .
Q. How should researchers characterize the structural integrity of 4-(3-chlorophenyl)piperazine derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., aromatic protons in 3-chlorophenyl groups resonate at δ 7.2–7.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., C10H13ClN2 for the base structure) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related pyridazine-piperazine hybrids .
Q. What solvent systems are suitable for solubility testing of 4-(3-chlorophenyl)piperazine analogs?
- Methodological Answer : Prioritize dimethyl sulfoxide (DMSO) for initial solubility screening due to its high polarity. For aqueous compatibility, use phosphate-buffered saline (PBS) with ≤1% Tween-80 to mitigate aggregation .
Advanced Research Questions
Q. How do substituents on the piperazine ring influence bioactivity in 3-chlorophenyl derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl at the 3-position) enhance binding to serotonin receptors (5-HT1A/2A). For example, 4-[(3-chlorophenyl)methyl]-triazole-thione derivatives exhibit improved metabolic stability compared to non-halogenated analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities by modeling interactions with receptor active sites .
Q. What strategies mitigate degradation of 3-chlorophenyl-piperazine derivatives during storage?
- Methodological Answer : Degradation pathways (e.g., hydrolysis to m-chlorobenzoic acid) can be minimized by:
- Storing compounds in anhydrous conditions (argon atmosphere, desiccants).
- Using lyophilization for long-term stability.
- Monitoring degradation via reverse-phase HPLC with UV detection at 254 nm .
Q. How can researchers design assays to evaluate multi-target pharmacological effects of 4-(3-chlorophenyl)piperazine analogs?
- Methodological Answer : Implement parallel in vitro screens:
- Enzyme assays : Measure inhibition of monoamine oxidases (MAO-A/B) using fluorogenic substrates.
- Receptor binding : Radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A).
- Cellular models : Assess cytotoxicity in HEK-293 cells and anti-inflammatory activity via TNF-α suppression in macrophages .
Q. What computational tools are effective for predicting ADMET properties of novel 3-chlorophenyl-piperazine compounds?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict permeability (LogP < 3), hepatic metabolism (CYP450 isoform interactions), and toxicity (AMES test proxies). Molecular dynamics simulations (e.g., GROMACS) can assess blood-brain barrier penetration .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports dihydrochloride salt synthesis, while other routes (e.g., N-oxide derivatives in ) show divergent yields. Resolve by optimizing reaction stoichiometry (1:1.2 molar ratio of piperazine to aryl halide) and temperature (60–80°C) .
- Bioactivity Discrepancies : Anti-bacterial activity in pyridazine-piperazine hybrids contrasts with serotonin receptor affinity in triazole-thiones . Clarify via target-specific assays and off-target screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
